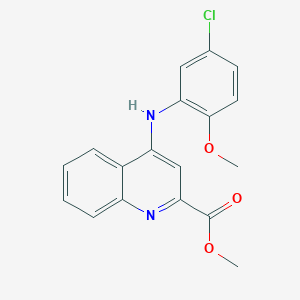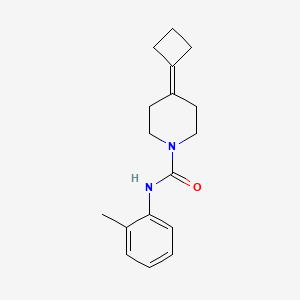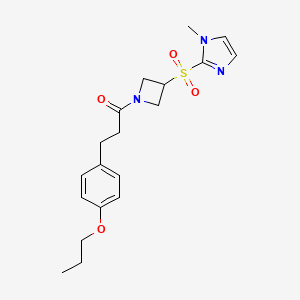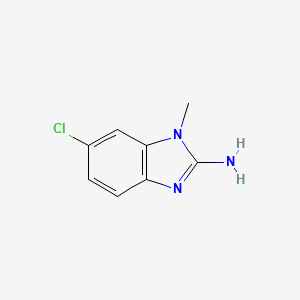
Methyl 4-((5-chloro-2-methoxyphenyl)amino)quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((5-chloro-2-methoxyphenyl)amino)quinoline-2-carboxylate” is a chemical compound with the molecular formula C18H15ClN2O3 . It is a type of quinoline, a class of compounds that have wide applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry, being vital scaffolds for drug discovery .
Synthesis Analysis
Quinolines can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of quinolines is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “this compound” includes additional functional groups attached to the quinoline scaffold .Chemical Reactions Analysis
Quinolines can undergo a wide range of reactions, including functionalization for biological and pharmaceutical activities . The specific reactions that “this compound” can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . These properties include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimycobacterial Activity
The synthesis of quinoline derivatives has shown significant promise in the field of antimycobacterial research. A study by Jaso et al. (2005) developed twenty-nine new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, some of which demonstrated good antitubercular activity, including activity against drug-resistant strains of M. tuberculosis H(37)Rv. This underscores the potential of quinoline derivatives in developing new antitubercular agents with low cytotoxicity and high potency and selectivity (Jaso et al., 2005).
Antiviral Properties
Kovalenko et al. (2020) explored the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, resulting in compounds that demonstrated high inhibition of Hepatitis B Virus (HBV) replication in vitro. This study highlights the potential of quinoline derivatives in the development of new antiviral agents (Kovalenko et al., 2020).
Fluorescent Properties for Biochemical Applications
Aleksanyan and Hambardzumyan (2013) studied the synthesis and transformations of quinoline derivatives for potential applications in biochemistry and medicine, particularly as DNA fluorophores. Their work contributes to the ongoing search for more sensitive and selective compounds for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Pharmaceutical Intermediates
Bänziger et al. (2000) presented a synthesis method for 3-substituted octahydrobenzo[g]quinolines, highlighting the importance of quinoline derivatives as intermediates for pharmaceutically active compounds. Their efficient synthesis method is feasible for large-scale manufacturing, underscoring the role of quinoline derivatives in pharmaceutical development (Bänziger et al., 2000).
Radiosynthesis and Drug Discovery
Kitson et al. (2010) developed a method for the carbon-14 radiosynthesis of [14C]XEN-D0401, a quinoline derivative, demonstrating the compound's potential in BK channel activation. This study provides a foundation for further research into the therapeutic applications of quinoline derivatives in drug discovery (Kitson et al., 2010).
Wirkmechanismus
Target of Action
It’s worth noting that quinoline derivatives have been found to exhibit antiprotozoal activity against the pathogenic parasite toxoplasma gondii .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of carbon-carbon bonds via transition metal-catalyzed reactions .
Biochemical Pathways
Quinoline derivatives are known to participate in a variety of biochemical processes, including the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Result of Action
Quinoline derivatives have been found to exhibit antiprotozoal activity , suggesting that they may interfere with the life cycle of certain parasites at the molecular or cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(5-chloro-2-methoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-17-8-7-11(19)9-15(17)21-14-10-16(18(22)24-2)20-13-6-4-3-5-12(13)14/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXIACYRIURRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)




![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)